![molecular formula C11H13F13O3Si B036202 Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane CAS No. 85857-16-5](/img/structure/B36202.png)
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Overview
Description
Synthesis Analysis
The synthesis of similar fluorosilane compounds often involves thermal reactions with methoxotrimethylsilane or related reagents. For instance, Haszeldine et al. (1975) describe the thermal reactions of trifluoro(1,1,2,2-tetrafluoroethyl)silane with methoxotrimethylsilane, leading to the formation of fluorotrimethylsilane and related fluorosilane compounds through possible coordination of the silicon atom with the nitrogen or oxygen atom of the reactant (Haszeldine, Tipping, & Watts, 1975). This provides insight into the potential synthesis routes for the compound .
Molecular Structure Analysis
The molecular structure of organosilanes, including trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, can be complex. The fluorinated side chains significantly affect the molecular geometry and electron distribution. Crystal structure analyses, such as those conducted by Wappelhorst et al. (2023), offer insights into the structurally defining interactions and how substituents like fluorine atoms influence the overall molecular architecture (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Reactions and Properties
Chemical reactions of fluorosilanes often involve interactions with "naked" fluoride ions, leading to various reaction products depending on the temperature and reagents involved. For example, Tyrra et al. (2005) explored how trimethyl(trifluoromethyl)silane reacts with naked fluoride to produce different fluorinated compounds through a sequence of reactions, illustrating the reactivity and potential for synthesis of complex fluorosilanes (Tyrra et al., 2005).
Physical Properties Analysis
The physical properties of fluorosilanes, including volatility and phase behavior, can be studied through measurements like saturated vapor pressures. Jiang et al. (2020) conducted such studies for similar fluorosilanes, providing data that can help understand the physical behavior of this compound under different conditions (Jiang et al., 2020).
Scientific Research Applications
Synthesis of Zwitterionic Spirocyclic λ5Si-Silicates : This chemical is used in the synthesis of new zwitterionic spirocyclic λ5Si-silicates with an SiX4C skeleton, providing insights into the structure and bonding of these compounds (Bertermann et al., 2003).
Biochip Applications : It is efficient for covalent immobilization of peptides possessing the COCHO function in biochip applications, aiding in the development of advanced biochips (Martin et al., 2005).
Creation of Reactive Hydroxyl-Terminated Monolayers : The compound is used in the covalent assembly of siloxane-based photopatternable monolayers, which results in the generation of reactive hydroxyl-terminated monolayers without affecting film quality (Zubkov et al., 2005).
Developing Hydrophobic and Superhydrophobic Materials : The in-situ treatment of silica nanoparticles with this silane results in materials with hydrophobic and superhydrophobic properties, useful in various applications (Zuev et al., 2015).
Photograftpolymerization : It serves as a silane coupling agent with a photosensitive group for photograftpolymerization, used in photografting of sodium styrenesulfonate on a glass surface (Kobayashi et al., 1992).
Improving Polymer Electrolytes : In poly(ethylene oxide)-based polymer electrolytes, functionalized SiO2, prepared using this silane, improves ionic conductivity, stability of the Li/polymer electrolyte interface, and mechanical properties (Liu et al., 2002).
Biocompatible Silicone Development : It contributes to the development of robust biocompatible silicone with high resistance to protein adsorption and bacterial adhesion, ideal for medical devices like contact lenses (Lin et al., 2011).
Mechanism of Action
Target of Action
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane, also known as (1h,1h,2h,2h-perfluorooctyl)trimethoxysilane or Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorine-based polymer . Its primary targets are substrates such as glass and metal surfaces . The compound is used to modify these surfaces, enhancing their properties by lowering their surface energy .
Mode of Action
The compound interacts with its targets by forming a coating on the surface . This coating is enriched with CF3 groups, which significantly lowers the surface energy . As a result, the treated surfaces exhibit superhydrophobic properties, with a water contact angle above 150° .
Biochemical Pathways
For example, its anti-adhesive behavior can prevent the adhesion of polar and non-polar substances .
Pharmacokinetics
Its impact is more about the physical and chemical changes it induces on the surfaces it is applied to .
Result of Action
The primary result of the compound’s action is the creation of a superhydrophobic coating on the treated surfaces . This coating repels aqueous electrolyte solutions, thereby protecting metallic substrates from corrosion . It also enhances the insulation of glass wool and mineral wool .
Action Environment
The action of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane can be influenced by environmental factors. For instance, it is moisture-sensitive and incompatible with oxidizing agents . Therefore, it should be applied in a controlled environment to ensure its efficacy and stability . Furthermore, it shows very good weathering stability due to the carbon-fluorine bond .
properties
IUPAC Name |
trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F13O3Si/c1-25-28(26-2,27-3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYIDJXNYHKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(OCH3)3, C11H13F13O3Si | |
Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
195529-24-9 | |
Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195529-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80235136 | |
Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85857-16-5 | |
Record name | Tridecafluorooctyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85857-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085857165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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